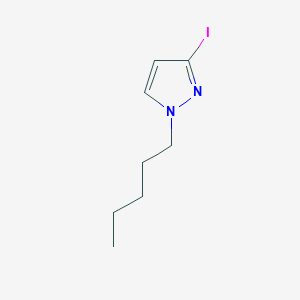

3-Iodo-1-pentylpyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

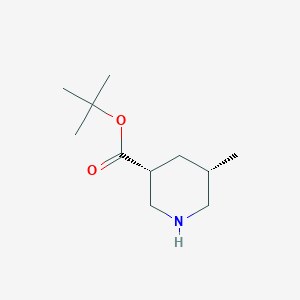

3-Iodo-1-pentylpyrazole is a chemical compound with the molecular formula C8H13IN2 . It has an average mass of 264.107 Da and a mono-isotopic mass of 264.012329 Da .

Synthesis Analysis

While there isn’t specific information available on the synthesis of this compound, pyrazole derivatives are generally synthesized through the condensation of 1,3-diketones with arylhydrazines . This process involves a remarkably regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles .Chemical Reactions Analysis

Pyrazole derivatives, including this compound, can undergo a variety of chemical reactions. For instance, they can participate in [3 + 2] cycloaddition reactions . They can also undergo reactions with dialkyl azodicarboxylates to form functionalized pyrazoles .Scientific Research Applications

Medicinal Chemistry

3-Iodo-1-pentylpyrazole plays a significant role in medicinal chemistry due to the pyrazole nucleus being a common scaffold in drug design . Pyrazoles are known for their therapeutic potential, and the introduction of an iodine atom can enhance the biological activity of these compounds. They serve as key intermediates in the synthesis of compounds with anti-inflammatory, anticancer, and kinase inhibition properties .

Drug Discovery

In the realm of drug discovery, this compound derivatives are explored for their pharmacological profiles. Pyrazole-based compounds have been studied for their potential as cancer and inflammation therapeutics . The iodine substitution is particularly valuable for modulating the pharmacokinetics and enhancing the selectivity of drug candidates .

Agrochemistry

The pyrazole ring is also utilized in agrochemistry for developing novel agrochemicals. Compounds like this compound can be used to synthesize pesticides and herbicides. The structural diversity offered by pyrazole derivatives allows for the creation of compounds with specific action mechanisms against various agricultural pests .

Coordination Chemistry

In coordination chemistry, this compound can act as a ligand due to its ability to coordinate with metal ions. This coordination can lead to the formation of complex structures with potential applications in catalysis and materials science .

Organometallic Chemistry

Organometallic compounds featuring pyrazole rings are of interest due to their catalytic properties and role in the synthesis of complex molecules. The iodine atom in this compound can provide a site for metal-catalyzed reactions, which are pivotal in synthetic chemistry .

Green Chemistry

The synthesis of pyrazole derivatives, including this compound, aligns with the principles of green chemistry. Researchers focus on developing environmentally friendly methods for synthesizing such compounds, utilizing water as a solvent and employing green catalysts .

Synthetic Chemistry

This compound is a valuable intermediate in synthetic chemistry. Its presence in a compound can influence the reactivity and facilitate the synthesis of structurally diverse molecules with potential applications across various chemical industries .

Safety and Hazards

Future Directions

The future directions in the research of pyrazole derivatives, including 3-Iodo-1-pentylpyrazole, involve the development of novel methods for accessing the pyrazole moiety . These methods span from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .

properties

IUPAC Name |

3-iodo-1-pentylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13IN2/c1-2-3-4-6-11-7-5-8(9)10-11/h5,7H,2-4,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEGVEZPAVZHBND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=CC(=N1)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Methylphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2750808.png)

![4-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B2750809.png)

![1-methyl-9-(4-phenoxyphenyl)-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![3-[(5Z)-5-[(5-methoxy-1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2750813.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2750814.png)

![1-Benzyl-4-{3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2-pyridinyl}piperazine](/img/structure/B2750816.png)

![1,3-Dimethyl-7-propyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2750825.png)

![N-Methyl-N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopropanamine](/img/structure/B2750828.png)